![molecular formula C17H20N4O2S B2451863 3-Methyl-7-phenethyl-8-propylsulfanyl-3,7-dihydro-purine-2,6-dione CAS No. 328071-85-8](/img/structure/B2451863.png)
3-Methyl-7-phenethyl-8-propylsulfanyl-3,7-dihydro-purine-2,6-dione
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Overview
Description
3-Methyl-7-phenethyl-8-propylsulfanyl-3,7-dihydro-purine-2,6-dione is a chemical compound with the linear formula C18H22N4O2S . It has a molecular weight of 358.466 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its molecular weight, solubility, melting point, and more. For 3-Methyl-7-phenethyl-8-propylsulfanyl-3,7-dihydro-purine-2,6-dione, its molecular weight is 358.466 .Scientific Research Applications
Structural Insights and Synthesis
Purine derivatives have been widely studied for their multifaceted therapeutic potentials. The topology of interactions in pharmaceutically relevant polymorphs of methylxanthines, which are structurally related to purines, reveals significant insights into the potential biological activities of purine derivatives. These interactions include hydrogen bonds and π···π stacking, which are crucial for the binding and recognition processes in biological systems (Latosinska et al., 2014). Structural and vibrational characteristics of purine and its methyl derivatives provide a foundation for understanding the electronic and structural dynamics essential for designing purine-based pharmaceuticals (Gobre, Pinjari, & Gejji, 2010).
Potential Biological Applications
The introduction of various substituents into the purine core, as seen in 3-Methyl-7-phenethyl-8-propylsulfanyl-3,7-dihydro-purine-2,6-dione, can significantly affect the compound's biological activity. For example, modifications in the purine-2,6-dione structure have led to the development of compounds with potential psychotropic activity, showing promise as ligands for serotonin receptors with antidepressant and anxiolytic properties (Chłoń-Rzepa et al., 2013). Moreover, microwave-assisted synthesis of coumarin-purine hybrids demonstrates the feasibility of generating novel compounds with antioxidant activity and potential DNA cleavage capability, highlighting the diverse therapeutic applications of purine derivatives (Mangasuli, Hosamani, & Managutti, 2019).
Safety and Hazards
Safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is handled and used. Sigma-Aldrich provides this compound to researchers but does not collect analytical data for it . Therefore, users must assume responsibility to confirm its identity and/or purity .
properties
IUPAC Name |
3-methyl-7-(2-phenylethyl)-8-propylsulfanylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-3-11-24-17-18-14-13(15(22)19-16(23)20(14)2)21(17)10-9-12-7-5-4-6-8-12/h4-8H,3,9-11H2,1-2H3,(H,19,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDJFASEWAFDPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(N1CCC3=CC=CC=C3)C(=O)NC(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-7-phenethyl-8-propylsulfanyl-3,7-dihydro-purine-2,6-dione |
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